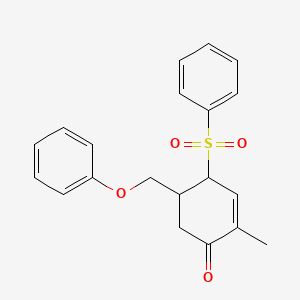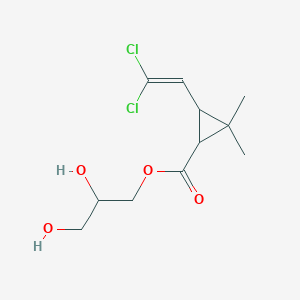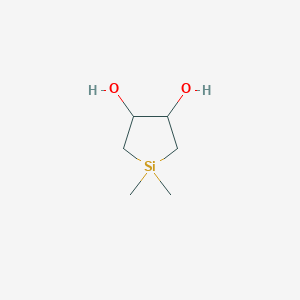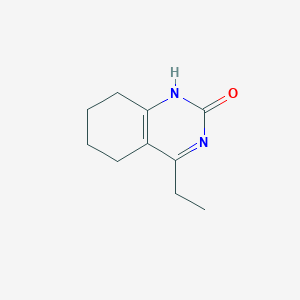
1-(Acetyloxy)-4-methoxypyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Acetyloxy)-4-methoxypyridin-1-ium chloride is a chemical compound characterized by the presence of an acetyloxy group and a methoxy group attached to a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride typically involves the acetylation of 4-methoxypyridine. This can be achieved using acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable methods, such as the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst like pyridine. This method allows for the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions: 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion back to the neutral pyridine form.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the acetyloxy group under mild conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Neutral pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(Acetyloxy)-4-methoxypyridin-1-ium chloride has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Acetyl chloride: Used in similar acetylation reactions.
4-Methoxypyridine: The parent compound without the acetyloxy group.
Pyridine N-oxide: An oxidized derivative of pyridine.
Uniqueness: 1-(Acetyloxy)-4-methoxypyridin-1-ium chloride is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
82855-35-4 |
|---|---|
分子式 |
C8H10ClNO3 |
分子量 |
203.62 g/mol |
IUPAC名 |
(4-methoxypyridin-1-ium-1-yl) acetate;chloride |
InChI |
InChI=1S/C8H10NO3.ClH/c1-7(10)12-9-5-3-8(11-2)4-6-9;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChIキー |
MBHBBJRVDFMBQS-UHFFFAOYSA-M |
正規SMILES |
CC(=O)O[N+]1=CC=C(C=C1)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)






![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)





![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
